2-Methylvaleric acid
Overview
Description
. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Methylvaleric acid, also known as 2-Methylpentanoic acid, is a methyl-branched fatty acid
Mode of Action
The specific mode of action of this compound is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cellular signaling, and the formation of cell structures. It may also interact with enzymes and receptors that are sensitive to fatty acids, influencing their activity .
Biochemical Pathways
As a fatty acid, it could potentially be involved in fatty acid metabolism, which includes processes such as beta-oxidation, a crucial pathway for energy production in cells .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys .
Result of Action
As a fatty acid, it may contribute to energy production, cellular signaling, and the formation of cell structures .
Biochemical Analysis
Biochemical Properties
2-Methylvaleric acid is involved in several biochemical reactions. It interacts with enzymes such as acetyl-CoA and propionyl-CoA, which are crucial for its synthesis . The condensation of two propionyl-CoA units or a propionyl-CoA with acetyl-CoA leads to the formation of this compound . This compound also interacts with various proteins and biomolecules, facilitating DNA cleavage by bleomycin and deglycobleomycin . These interactions highlight the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in regulating glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . This regulation is crucial for maintaining energy balance and normal physiological functions in the body. Additionally, this compound impacts the growth and development of cells, particularly in plant systems where it acts as a plant metabolite .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing enzyme activity and gene expression . For example, it has been used as an internal standard for gas chromatographic analysis of microbial end products . The compound’s ability to interact with enzymes and proteins highlights its significance in biochemical pathways and its potential as a research tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as regulating metabolic processes . At higher doses, it may cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through the condensation of propionyl-CoA and acetyl-CoA . The compound also participates in the metabolism of branched-chain amino acids, contributing to the production of other short-chain fatty acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylvaleric acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-methylvaleronitrile. Another method includes the oxidation of 2-methylpentanol using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of isobutene followed by oxidation. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Methylvaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylvalerate esters.
Reduction: Reduction reactions can convert it into 2-methylpentanol.
Substitution: It can participate in substitution reactions to form derivatives like 2-methylvaleramide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines.
Major Products Formed:
Oxidation: 2-Methylvalerate esters.
Reduction: 2-Methylpentanol.
Substitution: 2-Methylvaleramide.
Scientific Research Applications
2-Methylvaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of branched-chain compounds.
Biology: It serves as an internal standard for gas chromatographic analysis of microbial end products.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- Valeric acid
- Isovaleric acid
- 3-Methylvaleric acid
- 4-Methylvaleric acid
Comparison: 2-Methylvaleric acid is unique due to its specific branching at the second carbon position, which imparts distinct chemical and physical properties compared to its isomers. This branching affects its reactivity and applications, making it suitable for specific industrial and research purposes .
Properties
IUPAC Name |
2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
Record name | 2-Methylpentanoic acid | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
Record name | 2-Methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
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Density |
0.919-0.922 | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
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Vapor Pressure |
0.44 [mmHg] | |
Record name | 2-Methylvaleric acid | |
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CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
Record name | 2-Methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
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Record name | Pentanoic acid, methyl- | |
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Record name | 2-Methylpentanoic acid | |
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Record name | Pentanoic acid, 2-methyl- | |
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Record name | 2-Methylpentanoic acid | |
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Record name | 2-methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
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Record name | 2-METHYLPENTANOIC ACID | |
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Record name | (±)-2-Methylpentanoic acid | |
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